An In-depth Technical Guide to 1-(Aminomethyl)cyclohexane-1-carbonitrile: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(Aminomethyl)cyclohexane-1-carbonitrile: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(Aminomethyl)cyclohexane-1-carbonitrile, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure and properties, propose a detailed synthetic route, and explore its prospective applications, grounded in authoritative scientific literature.
Core Molecular Attributes of 1-(Aminomethyl)cyclohexane-1-carbonitrile
1-(Aminomethyl)cyclohexane-1-carbonitrile is a bifunctional organic molecule incorporating a cyclohexane ring, a primary amine, and a nitrile group. This unique combination of a rigid alicyclic scaffold with reactive functional groups makes it an attractive starting material for the synthesis of more complex molecules.
Chemical Structure:
The molecule consists of a cyclohexane ring substituted at the C1 position with both an aminomethyl group (-CH₂NH₂) and a nitrile group (-C≡N).
Molecular Formula: C₈H₁₄N₂[1]
Molecular Weight: 138.21 g/mol [1][2]
CAS Number: 1513267-68-9[1][2][3]
The presence of a stereocenter at the C1 position means that the compound can exist as a racemate, a mixture of two enantiomers. The specific stereochemistry is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological activities.
Key Physicochemical Properties
A summary of the key physicochemical properties of 1-(Aminomethyl)cyclohexane-1-carbonitrile is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | [1][2][4] |
| Molecular Weight | 138.21 g/mol | [1][2][4] |
| CAS Number | 1513267-68-9 | [1][2][3] |
| Appearance | Typically a solid or oil | - |
| Solubility | Soluble in many organic solvents | - |
| Boiling Point | Not readily available | - |
| Melting Point | Not readily available | - |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 1-(Aminomethyl)cyclohexane-1-carbonitrile is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. The proposed pathway involves a two-step process starting from cyclohexanone.
Proposed Synthetic Pathway
The synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile can be logically approached through the Strecker synthesis of a related α-aminonitrile, followed by reduction of the nitrile group. However, a more direct and likely higher-yielding approach involves the formation of an intermediate that already contains the aminomethyl precursor.
A logical synthetic approach would be a variation of the Strecker synthesis or a related cyanation reaction followed by reduction. A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 1-(Cyanomethyl)cyclohexane-1-carbonitrile
The initial step would involve the reaction of cyclohexanone with a cyanide source and a suitable nitrogen source to introduce the cyanomethyl and cyano groups.
Step 2: Selective Reduction of the Nitrile
The subsequent step would be the selective reduction of one of the nitrile groups to the primary amine. This can be a challenging transformation due to the presence of two nitrile functionalities.
A more direct and controllable synthesis can be envisioned as follows:
Figure 1: Proposed synthetic pathway for 1-(Aminomethyl)cyclohexane-1-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
Part A: Synthesis of 1-(Cyanomethyl)cyclohexane-1-acetonitrile
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Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq).
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Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(cyanomethyl)cyclohexane-1-acetonitrile. Purification can be achieved by column chromatography.
Part B: Selective Reduction to 1-(Aminomethyl)cyclohexane-1-carbonitrile
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Catalyst and Reagents: The intermediate, 1-(cyanomethyl)cyclohexane-1-acetonitrile (1.0 eq), is dissolved in a solvent like ethanol or methanol. A hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst, is added to the solution.
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Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is stirred at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
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Filtration and Purification: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford 1-(Aminomethyl)cyclohexane-1-carbonitrile.
Causality Behind Experimental Choices:
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Strecker-like Reaction: This classical method provides a straightforward route to α-aminonitriles and can be adapted for the synthesis of the dinitrile intermediate.
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Catalytic Hydrogenation: This is a common and effective method for the reduction of nitriles to primary amines. The choice of catalyst and reaction conditions can be optimized to achieve selective reduction.
Potential Applications in Drug Discovery and Development
The structural motifs present in 1-(Aminomethyl)cyclohexane-1-carbonitrile, namely the aminomethyl and cyclohexyl groups, are found in a variety of biologically active compounds. This suggests that this molecule could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.
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Neurological Disorders: The gabapentinoid class of drugs, which includes gabapentin and pregabalin, features a γ-amino acid structure. The aminomethylcyclohexane core of the title compound is structurally related to these compounds and could be explored for activity at the α2δ subunit of voltage-gated calcium channels.
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Enzyme Inhibition: The primary amine and nitrile functionalities can be readily modified to introduce pharmacophores that can interact with the active sites of various enzymes. For instance, aminomethyl derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase[5].
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Anti-inflammatory Agents: The cyclohexane ring provides a rigid scaffold that can be used to orient functional groups in a specific spatial arrangement. This is a key principle in the design of anti-inflammatory drugs. Studies have shown that aminomethyl derivatives of barbituric acids possess anti-inflammatory activity[6].
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Antimicrobial Agents: Cyclohexane derivatives have been explored for their antimicrobial properties. The aminomethyl group can be a key feature for interaction with microbial targets[7].
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. A singlet or a broad singlet for the -NH₂ protons would likely appear, and its chemical shift would be dependent on the solvent and concentration. The methylene protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet in the region of δ 2.5-3.5 ppm.
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¹³C NMR: The carbon NMR spectrum would show signals for the six carbons of the cyclohexane ring, the methylene carbon of the aminomethyl group, and the quaternary carbon attached to the nitrile group. The nitrile carbon would appear at a characteristic downfield shift (δ 115-125 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.
Conclusion
1-(Aminomethyl)cyclohexane-1-carbonitrile is a chemical entity with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. Its unique structural features provide a versatile platform for the synthesis of a wide range of derivatives. The proposed synthetic route offers a practical approach for its preparation, opening the door for further investigation into its biological activities and other applications. As research into novel therapeutic agents and functional materials continues to expand, the utility of such well-defined building blocks will undoubtedly grow.
References
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1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
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CAS No : 1513267-68-9 | Product Name : 1-(Aminomethyl)cyclohexane-1-carbonitrile. (n.d.). Retrieved from [Link]
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Antiinflammatory Activity of the New Aminomethyl Derivatives of 1-cyclohexyl-5-alkyl and 1-cyclohexyl-5,5-dialkylbarbituric Acids. (1976). PubMed. Retrieved from [Link]
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Synthesis of 1-Aminocyclohexanecarbonitrile - PrepChem.com. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2020). PMC. Retrieved from [Link]
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(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. 1513267-68-9|1-(Aminomethyl)cyclohexane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 3. nextsds.com [nextsds.com]
- 4. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory activity of the new aminomethyl derivatives of 1-cyclohexyl-5-alkyl and 1-cyclohexyl-5,5-dialkylbarbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
